molecular formula C8H7BrO4S B2594969 3-Bromo-5-(methylsulfonyl)benzoic Acid CAS No. 1186518-98-8

3-Bromo-5-(methylsulfonyl)benzoic Acid

Número de catálogo: B2594969
Número CAS: 1186518-98-8
Peso molecular: 279.1
Clave InChI: SGQDIUIVEWBSEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methylsulfonyl)benzoic Acid typically involves the bromination of 5-(methylsulfonyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Re:

Actividad Biológica

3-Bromo-5-(methylsulfonyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C8H7BrO4S and a molecular weight of 279.11 g/mol, this compound is primarily studied for its implications in medicinal chemistry and its role as a building block in the synthesis of various pharmaceutical agents.

The synthesis of this compound typically involves the bromination of 5-(methylsulfonyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of suitable solvents and catalysts. Industrial production may utilize large-scale bromination processes optimized for yield and purity, employing techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography .

The biological activity of this compound may involve interactions with specific molecular targets within cells. For example, compounds with similar sulfonyl groups have been shown to interfere with biochemical pathways essential for cancer cell proliferation and survival. These interactions can lead to apoptosis (programmed cell death) in cancer cells, highlighting the compound's potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound's pharmacokinetic profile are sparse, related compounds have demonstrated favorable ADME properties, suggesting that this compound may also exhibit good bioavailability and metabolic stability .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
5-(Methylsulfonyl)benzoic AcidStructureAnticancer properties
Salicylic Acid-Derived SulfonamidesStructureInhibits MYC oncogene interactions
Other Brominated Benzoic AcidsStructureAntimicrobial and anti-inflammatory

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A high-throughput screening identified several sulfonamide derivatives with significant inhibitory effects on tumor growth by targeting MYC oncogenes. While not directly involving this compound, these findings suggest a promising avenue for further research into its anticancer potential .
  • Pharmacological Insights : A study examining various benzoic acid derivatives revealed that modifications at specific positions could enhance biological activity. This highlights the importance of structural variations in developing effective anticancer agents .

Aplicaciones Científicas De Investigación

Drug Development

3-Bromo-5-(methylsulfonyl)benzoic acid has been utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as inhibitors for specific targets in cancer therapy. For instance, it is involved in the creation of quinoline amide derivatives that act as novel inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .

Inhibition Studies

Recent studies have highlighted the compound's role in inhibiting protein-protein interactions critical for tumor growth. For example, research focused on disrupting the MYC-WDR5 interaction has identified small molecules related to this compound as promising candidates for further development . This inhibition strategy could lead to new treatments for cancers driven by MYC oncogenes.

Case Study 1: VEGFR-2 Inhibition

A study published in Chemical Biology detailed the synthesis of quinoline amide derivatives from this compound, which were tested for their ability to inhibit VEGFR-2. The results indicated that these derivatives exhibited significant anti-proliferative activity against various cancer cell lines, demonstrating the compound's potential application in oncology .

Case Study 2: MYC Oncogene Targeting

In another study, a high-throughput screening campaign identified several compounds derived from this compound that effectively disrupted the MYC-WDR5 interaction. The findings suggested that these compounds could serve as lead compounds for developing drugs targeting aggressive tumors associated with MYC overexpression .

Summary Table of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing VEGFR-2 inhibitors
Cancer TherapyDisruption of MYC-WDR5 interaction leading to potential cancer treatments
Organic SynthesisKey reagent in synthesizing various pharmaceutical compounds

Propiedades

IUPAC Name

3-bromo-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQDIUIVEWBSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186518-98-8
Record name 3-bromo-5-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-bromo-5-(methylsulfonyl)benzoate (0.65 g, 2.2 mmol), lithium hydroxide (0.26 g, 11 mmol), tetrahydrofuran (25 mL) and water (5 mL) was stirred at room temperature for 3 h. Water (50 mL) was added and the mixture was acidified with 1N aq. HCl to pH 2-3 and extracted with EtOAc (100 mL). The organic layer was separated, washed with brine, dried (Na2SO4), and concentrated to yield a white solid. LC-MS: 278.6 [M−1]−; 1H NMR (400 MHz, CDCl3): 8.59 (m, 1H), 8.50 (m, 1H), 8.33 (m, 1H), 3.13 (s, 3H).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.